molecular formula C27H25FN2O4S B2703001 N-(4-ethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895650-31-4

N-(4-ethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2703001
CAS No.: 895650-31-4
M. Wt: 492.57
InChI Key: ZVYZKYNHTZVUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Research on sulfonamide derivatives, including compounds structurally similar to N-(4-ethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide, has shown significant potential in cancer therapy. One study highlighted the synthesis of sulfonamide derivatives and their in vitro screening for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. A specific compound demonstrated potent activity, highlighting the potential of these derivatives in cancer treatment Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.

Structural and Fluorescent Properties

The structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have been explored, demonstrating how these compounds form crystalline structures and gels under different conditions. Notably, these structures exhibit enhanced fluorescent properties, which could be beneficial in materials science and fluorescence-based applications Karmakar, A., Sarma, R., & Baruah, J., 2007.

Synthetic Methodologies

The synthesis of similar compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, has been documented, showcasing advanced synthetic techniques that enable the creation of complex molecules. These methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry and drug design Durgadas, S., Mukkanti, K., & Pal, S., 2013.

Imaging and Diagnostic Applications

A study on 18F-labeled PET ligands, closely related to the compound , evaluated their effectiveness in brain imaging and in visualizing translocator protein expression in the infarcted rat brain. This research underscores the importance of such compounds in developing imaging agents for neurological conditions Yui, J., Maeda, J., Kumata, K., et al., 2010.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-3-18-5-10-21(11-6-18)29-26(31)17-30-16-25(27(32)23-15-20(28)9-14-24(23)30)35(33,34)22-12-7-19(4-2)8-13-22/h5-16H,3-4,17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYZKYNHTZVUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.